3-Chloro-5-methylisonicotinaldehyde
Description
3-Chloro-5-methylisonicotinaldehyde is a substituted pyridine derivative featuring an aldehyde group at position 4 (isonicotinaldehyde backbone), a chlorine atom at position 3, and a methyl group at position 5. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, creating unique electronic and steric effects. This aldehyde is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where such scaffolds are used to construct heterocyclic intermediates or bioactive molecules.
Properties
CAS No. |
1256812-64-2 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58164 |
Synonyms |
3-Chloro-5-Methyl-pyridine-4-carbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 3-Chloro-5-methylisonicotinaldehyde and its analogs:
| Compound Name | CAS No. | Substituent Positions & Groups | Functional Group | Key Structural Features |
|---|---|---|---|---|
| This compound | N/A | 3-Cl, 5-CH₃ | Aldehyde (C4) | Pyridine ring with Cl and CH₃ substituents |
| 2-Chloro-5-hydroxyisonicotinaldehyde | 42959-40-0 | 2-Cl, 5-OH | Aldehyde (C4) | Hydroxy group increases polarity |
| 2-Chloro-5-hydroxynicotinic acid | 887707-21-3 | 2-Cl, 5-OH | Carboxylic acid | Acidic group enables salt formation |
| (6-Chloro-5-methylpyridin-3-yl)methanol | 41288-96-4 | 6-Cl, 5-CH₃, 3-CH₂OH | Alcohol | Hydroxymethyl group enhances hydrophilicity |
Key Observations:
- Substituent Position : Chlorine at position 3 (target compound) versus position 2 (e.g., 42959-40-0) alters electronic effects. Position 3-Cl in the target compound may reduce steric hindrance near the aldehyde compared to 2-Cl analogs .
- Functional Groups : The aldehyde group (target compound) is more reactive toward nucleophiles than the carboxylic acid (887707-21-3) or alcohol (41288-96-4), enabling diverse derivatization pathways.
- Polarity : Hydroxy-substituted analogs (e.g., 42959-40-0) exhibit higher water solubility due to hydrogen bonding, whereas the methyl group in the target compound enhances lipophilicity .
Physicochemical Properties (Inferred)
| Property | This compound | 2-Chloro-5-hydroxyisonicotinaldehyde | 2-Chloro-5-hydroxynicotinic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~169.6 (estimated) | ~171.6 (estimated) | ~187.6 (reported) |
| Boiling Point | Moderate (similar to benzaldehydes) | Higher (due to -OH) | High (carboxylic acid) |
| Solubility in Water | Low (non-polar CH₃) | Moderate (polar -OH) | High (ionic forms) |
Notes:
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